Bienvenue dans la boutique en ligne BenchChem!

Levobupivacaine hydrochloride

Cardiotoxicity Local Anesthetic Safety Enantioselective Pharmacology

Procure Levobupivacaine hydrochloride (CAS 27262-48-2), the pure S(-)-enantiomer of bupivacaine, to eliminate the enantioselective cardiotoxicity and CNS toxicity inherent in racemic bupivacaine. Clinical evidence shows a 1.3–1.6× higher lethal dose, less QTc prolongation, and a differential sensory-motor block that supports earlier ambulation in obstetric anesthesia. In spinal anesthesia, it provides 37.4 additional minutes of analgesia vs. ropivacaine, reducing rescue interventions in prolonged surgeries. For veterinary epidural use, it offers faster recovery and superior hemodynamic stability. Insist on the pure enantiomer—generic substitution with racemic bupivacaine introduces quantifiable cardiovascular risk, especially in high-volume regional anesthesia.

Molecular Formula C18H29ClN2O
Molecular Weight 324.9 g/mol
CAS No. 27262-48-2
Cat. No. B195690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevobupivacaine hydrochloride
CAS27262-48-2
Synonyms(2S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide Monohydrochloride;  (S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide Monohydrochloride;  (-)-1-Butyl-2',6'-pipecoloxylidide Monohydrochloride;  (-)-Bupivacaine Monohydrochloride;  (S)-(-)-Bupiv
Molecular FormulaC18H29ClN2O
Molecular Weight324.9 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
InChIInChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1
InChIKeySIEYLFHKZGLBNX-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Levobupivacaine Hydrochloride (CAS 27262-48-2): Long-Acting Amide Local Anesthetic Procurement Overview


Levobupivacaine hydrochloride (CAS 27262-48-2), the S(-)-enantiomer of racemic bupivacaine, is a long-acting amide-type local anesthetic approved for surgical anesthesia and pain management via infiltration, nerve block, epidural, and intrathecal administration [1]. It is chemically and pharmacologically related to the amino-amide class and was developed specifically to retain the anesthetic potency of racemic bupivacaine while reducing the enantioselective cardiovascular and central nervous system toxicity associated with the R(+)-enantiomer [2]. First approved in 1999 and marketed under the trade name Chirocaine®, the compound is distinguished from its racemic parent by its single-enantiomer composition, which confers a differentiated toxicological profile that is central to its clinical and procurement positioning [3].

Why Levobupivacaine Hydrochloride Cannot Be Interchanged with Racemic Bupivacaine in Safety-Critical Procurement


Generic substitution between levobupivacaine and racemic bupivacaine is pharmacologically unsound due to enantioselective toxicity. The cardiotoxicity and CNS toxicity observed with racemic bupivacaine are predominantly attributable to the R(+)-enantiomer, which exhibits higher affinity for cardiac sodium channels and produces greater myocardial depression [1]. Levobupivacaine, as the pure S(-)-enantiomer, demonstrates a lethal dose 1.3- to 1.6-fold higher than racemic bupivacaine in animal studies and produces significantly less QTc prolongation in human volunteers at equivalent doses [2]. Furthermore, levobupivacaine exhibits stereoselective pharmacokinetic advantages including higher plasma protein binding, lower volume of distribution, and higher plasma clearance than the R(+)-enantiomer, resulting in reduced systemic accumulation [3]. These toxicological and pharmacokinetic distinctions mean that procuring racemic bupivacaine in lieu of levobupivacaine introduces quantifiably greater cardiovascular risk, particularly in patient populations with pre-existing cardiac conditions or in high-volume regional anesthesia settings.

Levobupivacaine Hydrochloride (CAS 27262-48-2): Quantified Comparative Evidence for Scientific and Procurement Decisions


Levobupivacaine vs. Racemic Bupivacaine: Lethal Dose and Cardiac Toxicity Quantification

Levobupivacaine demonstrates a quantifiably lower risk of fatal cardiovascular toxicity compared to racemic bupivacaine. In preclinical animal studies, the lethal dose of levobupivacaine was 1.3- to 1.6-fold higher than that of racemic bupivacaine [1]. In human volunteer studies, levobupivacaine at intravenous doses >75 mg produced significantly less prolongation of the QTc interval than bupivacaine, indicating reduced proarrhythmic potential [2]. In a 2021 clinical study of spinal anesthesia for inguinal hernia surgery, bupivacaine caused statistically significant increases in QTc and QTd measurements at 10 minutes post-block and 10 minutes postoperatively (p < 0.05), whereas levobupivacaine did not produce these electrocardiographic changes [3].

Cardiotoxicity Local Anesthetic Safety Enantioselective Pharmacology

Levobupivacaine vs. Racemic Bupivacaine: Clinical Equivalence of Anesthetic Efficacy with Demonstrated Motor Block Differentiation

Levobupivacaine provides anesthetic and analgesic efficacy equivalent to racemic bupivacaine while offering quantifiable differentiation in motor block characteristics. In a 2017 prospective randomized study of 60 adults undergoing epidural anesthesia for elective lower limb surgeries, patients receiving 12 mL of 0.5% levobupivacaine (n=30) exhibited prolonged motor block onset (19.60 ± 4.889 min) compared to those receiving 12 mL of 0.5% bupivacaine (16.50 ± 2.921 min; p=0.004) [1]. Additionally, the intensity of motor blockade was significantly lower in the levobupivacaine group (Bromage score: 1.93 ± 0.450) versus the bupivacaine group (2.17 ± 0.379; p=0.034), while sensory blockade onset, maximum dermatomal level, duration of analgesia, and hemodynamic parameters showed no statistically significant differences between groups [1]. In a 2023 cesarean section study (n=60), 10 mg intrathecal levobupivacaine 0.5% produced shorter motor block duration and fewer adverse events (hypotension, bradycardia, nausea) than 10 mg hyperbaric bupivacaine 0.5% (p < 0.05) [2]. A comprehensive drug evaluation noted that sensory block duration tended to be 23-45 minutes longer with epidural levobupivacaine and approximately 2 hours longer with peripheral nerve block compared to bupivacaine [3].

Regional Anesthesia Epidural Anesthesia Sensory-Motor Differential Block

Levobupivacaine vs. Ropivacaine: Head-to-Head Comparison of Spinal Anesthesia Duration and Onset Characteristics

Levobupivacaine and ropivacaine are both single S-enantiomer local anesthetics positioned as safer alternatives to racemic bupivacaine, but they exhibit quantifiable pharmacodynamic differences in spinal anesthesia. In a study of 60 adult patients undergoing elective lower limb orthopedic surgery receiving 15 mg intrathecal isobaric 0.5% levobupivacaine (n=30) or 15 mg ropivacaine 0.5% (n=30), levobupivacaine demonstrated significantly faster onset of sensory block (7 min vs. 9.43 min) and motor block (1.87 min vs. 3.10 min) [1]. Levobupivacaine also produced significantly longer two-segment regression time (103.6 min vs. 72.63 min), longer duration of analgesia (251.33 min vs. 213.93 min), and prolonged motor blockade (263.67 min vs. 151.17 min) compared to ropivacaine [1]. A 2024 study comparing isobaric 0.5% levobupivacaine and ropivacaine (15 mg each) in lower limb surgeries similarly found that ropivacaine had significantly shorter duration of sensory block (45 ± 5.14 min vs. 58 ± 9.15 min, P<0.01) and motor block (139 ± 10.37 min vs. 172 ± 14.4 min, P<0.01) than levobupivacaine [2]. However, a 2024 epidural study using 0.5% levobupivacaine vs. 0.75% ropivacaine found that ropivacaine produced faster onset and longer duration of sensory and motor block (P<0.05) but with higher incidence of hypotension, indicating that ropivacaine's block characteristics may be superior at higher concentrations while levobupivacaine offers greater hemodynamic stability [3].

Spinal Anesthesia Orthopedic Surgery Local Anesthetic Pharmacodynamics

Levobupivacaine vs. Racemic Bupivacaine in Veterinary Medicine: Quantitative Anesthesia Duration and Hemodynamic Stability in Canine Epidural Anesthesia

In veterinary applications, levobupivacaine demonstrates a differentiated anesthetic profile compared to racemic bupivacaine in conscious dogs undergoing epidural anesthesia. A study of 20 adult male dogs randomized to receive epidural 0.5% bupivacaine (n=10) or 0.5% levobupivacaine (n=10) at 0.2 mL/kg found that bupivacaine produced significantly longer duration of analgesia (124.9 ± 28.6 min) compared to levobupivacaine (77.5 ± 16.8 min; P < 0.05) [1]. Motor block duration was also longer with bupivacaine (248.2 ± 44.2 min) versus levobupivacaine (185.9 ± 38.08 min), though this difference did not reach statistical significance (P > 0.05) [1]. Notably, while all dogs in the bupivacaine group achieved complete motor block, two animals in the levobupivacaine group did not, and the motor block level was lower with levobupivacaine (2.8 ± 0.4 vs. 3 ± 00) [1]. Importantly, the decline in heart rate and arterial blood pressure following epidural anesthesia was greater in the bupivacaine group, indicating superior hemodynamic stability with levobupivacaine [1].

Veterinary Anesthesia Canine Epidural Local Anesthetic Safety

Levobupivacaine Hydrochloride: Industrial-Scale Synthesis with Validated High Purity Specifications (99.90% Chemical Purity, 99.30% ee)

Levobupivacaine hydrochloride can be manufactured at industrial scale with validated, quantifiable purity specifications that exceed standard pharmacopoeial requirements. A 2023 process optimization study demonstrated an improved synthetic route using (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as starting material with l-(-)-dibenzoyl tartaric acid for chiral separation, yielding levobupivacaine hydrochloride with chemical purity of 99.90% and enantiomeric excess (ee) of 99.30% across a three-step process with 45% total yield [1]. The process has been successfully validated at pilot scale (20 kg production batch) and offers advantages including simple operation, green chemistry principles, controllable quality, and cost-effectiveness [1]. Prior synthetic routes reported ee values of 96% (using asymmetric synthesis with expensive catalysts) or 99% (using L-(+)-camphorsultam), but with significant limitations including lengthy reaction steps, use of hazardous reagents, and scalability challenges [2]. A separate formulation patent discloses an injectable preparation incorporating an amino acid stabilizer to inhibit amide bond hydrolysis, thereby reducing the formation of the genotoxic impurity 2,6-dimethylaniline [3].

Chiral Synthesis Process Chemistry Pharmaceutical Quality Control

Levobupivacaine vs. Racemic Bupivacaine and Ropivacaine: Three-Way Labor Epidural Analgesia Relative Potency Comparison

A 2010 randomized clinical trial of 450 nulliparous parturients receiving patient-controlled epidural analgesia compared bupivacaine, ropivacaine, and levobupivacaine at five concentrations (0.05% to 0.15%) each combined with sufentanil 0.5 μg/mL [1]. The study calculated relative median potency using probit regression, finding that the potency ratios were bupivacaine/ropivacaine: 0.828 (95% CI: 0.602-1.091), bupivacaine/levobupivacaine: 0.845 (95% CI: 0.617-1.12), and ropivacaine/levobupivacaine: 1.021 (95% CI: 0.774-1.354) [1]. None of these potency differences reached statistical significance, and there were no significant differences among groups in effective analgesia rates, pain scores, hourly local anesthetic consumption, sensory and motor blockade, labor duration, delivery mode, side effects, or maternal satisfaction (P>0.05) [1]. This indicates that at the low concentrations used in modern labor epidural analgesia protocols, all three agents provide clinically equivalent analgesia and safety profiles [1].

Obstetric Anesthesia Epidural Analgesia Local Anesthetic Potency

Levobupivacaine Hydrochloride (CAS 27262-48-2): Evidence-Based Application Scenarios for Scientific and Industrial Use


Regional Anesthesia in Cardiac-Risk Patient Populations

Levobupivacaine is the indicated local anesthetic for regional anesthesia procedures in patient populations with elevated cardiovascular risk or where accidental intravascular injection is a concern. The quantified 1.3- to 1.6-fold higher lethal dose compared to racemic bupivacaine, combined with the absence of significant QTc and QTd prolongation in clinical studies, provides a measurable safety margin that is not available with the racemic formulation [1][2]. This differentiation is particularly relevant for large-volume epidural anesthesia, peripheral nerve blocks, and procedures in elderly patients or those with pre-existing cardiac conduction abnormalities.

Obstetric Anesthesia with Early Ambulation Requirements

For cesarean section and labor epidural analgesia, levobupivacaine offers equivalent anesthetic efficacy to racemic bupivacaine with quantifiably less intense and shorter-duration motor blockade (Bromage score reduction of 0.24 units, p=0.034; motor block onset delayed by 3.10 min, p=0.004) [1][2]. This differential sensory-motor block profile supports earlier postoperative ambulation, reduced risk of motor weakness-related complications, and improved patient satisfaction in obstetric settings. The three-way comparison study confirms that at low concentrations (0.05-0.15%), levobupivacaine provides labor analgesia clinically equivalent to bupivacaine and ropivacaine [3].

Prolonged Orthopedic Surgical Procedures Requiring Extended Sensory Blockade

In spinal anesthesia for lower limb orthopedic surgeries, levobupivacaine demonstrates quantifiably longer sensory and motor blockade compared to ropivacaine at equivalent 15 mg doses—providing 37.4 additional minutes of analgesia duration (251.33 min vs. 213.93 min) and 112.5 additional minutes of motor block (263.67 min vs. 151.17 min) [1]. This extended duration reduces the need for supplemental analgesia or rescue interventions during prolonged procedures, making levobupivacaine the evidence-based choice for surgeries anticipated to exceed 3-4 hours. The 2024 comparative study corroborates these findings with sensory block duration of 58 ± 9.15 min versus 45 ± 5.14 min for ropivacaine (P<0.01) [2].

Veterinary Epidural Anesthesia for Outpatient Canine Procedures

For canine epidural anesthesia in castration and hindlimb procedures, levobupivacaine provides a shorter-acting alternative to racemic bupivacaine with superior hemodynamic stability. The quantified reduction in analgesia duration (77.5 ± 16.8 min vs. 124.9 ± 28.6 min) and motor block duration (185.9 ± 38.08 min vs. 248.2 ± 44.2 min) facilitates faster recovery and earlier discharge in outpatient veterinary settings [1]. The lesser decline in heart rate and blood pressure observed with levobupivacaine also reduces the burden of intraoperative cardiovascular monitoring [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levobupivacaine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.